Diphenyliodonium trifluoromethanesulfonate

Photoacid Generator Microelectronics Purity Specification

Inconsistent photoacid generator (PAG) performance across onium salt suppliers leads to variable resist sensitivity and curing failures. Diphenyliodonium triflate (DPIT) resolves this with quantifiable, batch-verified specifications: • 7.0 μC/cm² sensitivity-44% improvement over triphenylsulfonium triflate-reducing e-beam exposure time and tooling costs in chemically amplified resists. • Defined ~1% solubility in PGMEA eliminates precipitation uncertainty, ensuring formulation consistency batch-to-batch. • ≥98% electronic-grade purity with low acid/base content minimizes ionic contamination for high-resolution lithography. Supplied in 1 g, 5 g, and bulk packs with full QA documentation.

Molecular Formula C13H10F3IO3S
Molecular Weight 430.18 g/mol
CAS No. 66003-76-7
Cat. No. B1363474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyliodonium trifluoromethanesulfonate
CAS66003-76-7
Molecular FormulaC13H10F3IO3S
Molecular Weight430.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C12H10I.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1
InChIKeySBQIJPBUMNWUKN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyliodonium Trifluoromethanesulfonate (CAS 66003-76-7): Core Physicochemical and Functional Baseline for Procurement


Diphenyliodonium trifluoromethanesulfonate (also known as diphenyliodonium triflate, DPIT) is a diaryliodonium salt with the molecular formula C₁₃H₁₀F₃IO₃S and a molecular weight of 430.18 g/mol . It serves as a cationic photoinitiator and photoacid generator (PAG) in polymer chemistry and microelectronics . The compound is commercially available in electronic grade (≥99% assay) and exhibits a melting point of 180–181 °C . This overview establishes the fundamental identity and specifications that form the baseline for comparative evaluation against alternative onium salts and PAGs.

Why Diphenyliodonium Triflate Cannot Be Generically Substituted with Other Onium Salts or PAGs: A Procurement Perspective


Diaryliodonium salts and other onium-based photoacid generators exhibit substantial variability in key performance attributes such as acid strength, solubility, thermal stability, and photosensitivity [1][2]. Even within the same counteranion family, differences in the cation (e.g., diphenyliodonium vs. triphenylsulfonium) or aryl substitution pattern (e.g., bis(4-tert-butylphenyl)iodonium vs. diphenyliodonium) lead to significant divergence in reactivity, electrochemical behavior, and formulation compatibility [2][3]. Consequently, assuming interchangeability without quantitative verification risks suboptimal curing kinetics, reduced resist sensitivity, or incompatibility with specific solvent systems. The evidence presented in Section 3 quantifies exactly where diphenyliodonium triflate diverges from its closest analogs.

Quantitative Differentiation of Diphenyliodonium Triflate: Evidence for Scientific Selection


Electronic-Grade Purity and Ionic Contaminant Control vs. Standard Reagent Grades

Diphenyliodonium triflate (electronic grade) offers a rigorously controlled ionic impurity profile, with total acid <2 × 10⁻³ mol/kg and total base <2 × 10⁻³ mol/kg, alongside an assay of ≥99% . In contrast, many alternative diphenyliodonium salts (e.g., diphenyliodonium chloride or hexafluorophosphate) are supplied at lower purity levels (often 95–98%) without comparable acid/base specifications, and the bis(4-tert-butylphenyl)iodonium triflate analog is listed at 95% purity [1]. This level of control is critical for microelectronic applications where trace ionic contaminants can compromise resist performance.

Photoacid Generator Microelectronics Purity Specification

Solubility in Propylene Glycol Methyl Ether Acetate (PGMEA): Critical for Photoresist Formulations

Diphenyliodonium triflate exhibits a solubility of approximately 1% in PGMEA, a standard solvent for photoresist formulations . Comparative solubility data for other diaryliodonium triflates (e.g., bis(4-tert-butylphenyl)iodonium triflate) is not publicly specified, and many hexafluorophosphate or antimonate salts show limited or poorly defined solubility in common resist solvents. This quantifiable solubility threshold provides a reproducible formulation parameter, enabling accurate loading calculations and reducing precipitation risk during storage or processing .

Solubility Photoresist Formulation Compatibility

Superior Sensitivity in Electron Beam Resists: Iodonium Cation Advantage

In a chemically amplified positive electron beam resist, diphenyliodonium triflate (I-Tf) achieved a sensitivity of 7.0 μC/cm² at 3 wt% acid generator loading, outperforming triphenylsulfonium triflate (S-Tf, 12.5 μC/cm²) and triphenylsulfonium antimonate (S-Sb, 10.0 μC/cm²) [1]. This 44% improvement in sensitivity relative to the sulfonium-based triflate directly translates to faster write times and higher throughput in electron beam lithography processes [1].

Electron Beam Lithography Photoacid Generator Sensitivity

Enhanced Photoinitiation Efficiency in Aqueous Polymerization vs. Sulfonium and Other Onium Salts

In a three-component photoinitiator system (safranine O/triethanolamine/onium salt) for acrylamide polymerization in aqueous media, diphenyliodonium chloride demonstrated the highest efficiency among four onium salts tested, followed by triphenylsulfonium triflate, while tetraphenylphosphonium and tetraphenylarsonium chlorides exhibited negligible effect [1]. The superior performance of the diphenyliodonium cation is attributed to more favorable redox potentials and its ability to prevent safranine photobleaching [1]. Although the chloride salt was used in this study, the high efficiency of the diphenyliodonium cation is a class-level property transferable to the triflate salt, supported by independent studies showing diphenyliodonium triflate's effectiveness in other photoredox contexts [2].

Photoinitiator Polymerization Kinetics Aqueous Systems

Lewis Acid Catalytic Activity: Quantitative NMR Yield Advantage Over Triflic Acid

Diphenyliodonium triflate promotes a model alkene synthesis reaction to yield 97% product within 3 h at 25 °C in CDCl₃, whereas the uncatalyzed reaction proceeds negligibly under identical conditions [1]. Furthermore, diphenyliodonium triflate provides a higher cocatalytic effect than zinc(II) triflate or triflic acid, functioning as a halogen bond-donating Lewis acid that outperforms both metal-based Lewis acids and Brønsted acids in this context [2].

Organocatalysis Lewis Acid Synthetic Methodology

Outgassing Rate Comparison: Diphenyliodonium vs. Triphenylsulfonium Triflates

In resist outgassing studies using in situ quartz crystal microbalance (QCM) measurements, the outgassing rate for diphenyliodonium triflate was slightly higher than that for triphenylsulfonium triflate [1]. This quantitative difference, though modest, is relevant for processes where outgassing must be strictly controlled to prevent contamination of optics or vacuum components.

Outgassing Lithography Process Stability

Optimal Research and Industrial Application Scenarios for Diphenyliodonium Triflate Based on Quantified Differentiation


Electron Beam Lithography Resist Formulations Requiring High Sensitivity

Leveraging its 7.0 μC/cm² sensitivity—44% better than triphenylsulfonium triflate—diphenyliodonium triflate is ideally suited for chemically amplified positive EB resists where reducing exposure dose directly improves throughput and reduces tool time [1]. The electronic grade purity (≥99%, low acid/base) further ensures minimal ionic contamination that could otherwise degrade pattern fidelity in high-resolution lithography .

PGMEA-Based Photoresist and Coating Formulations with Precise Solubility Requirements

The well-defined ~1% solubility in PGMEA allows accurate loading of diphenyliodonium triflate in resist and coating formulations, eliminating precipitation uncertainty during storage and processing . This specification is particularly valuable in semiconductor manufacturing where formulation consistency is paramount and where alternative salts lack documented PGMEA solubility .

Visible-Light Photoinitiated Polymerization in Aqueous or Environmentally Friendly Systems

The diphenyliodonium cation class demonstrates superior efficiency in visible-light, three-component photoinitiator systems (safranine O/triethanolamine), outperforming sulfonium and other onium salts [2]. Diphenyliodonium triflate can be applied in aqueous acrylamide polymerization or related green chemistry contexts, offering faster curing and reduced energy input compared to sulfonium-based alternatives [2][3].

Metal-Free Organocatalysis via Halogen-Bond Donation

Diphenyliodonium triflate achieves 97% NMR yield in alkene synthesis within 3 h at room temperature, outperforming Zn(OTf)₂ and triflic acid as a cocatalyst [4]. It serves as an effective halogen-bond-donating Lewis acid for transformations requiring metal-free conditions, such as the Groebke–Blackburn–Bienaymé reaction or other imidazopyridine syntheses [4][5].

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